Dibutyl butylphosphonate

描述

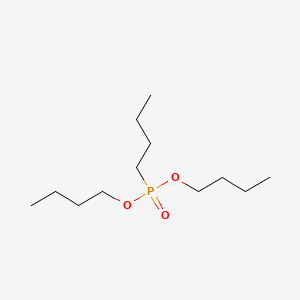

Dibutyl butylphosphonate is an organophosphorus compound with the chemical formula C12H27O3P . It is also known by other names such as dibutoxybutylphosphine oxide and phosphonic acid, butyl-, dibutyl ester . This compound is characterized by its molecular weight of 250.31 g/mol and is commonly used in various industrial and scientific applications .

准备方法

Synthetic Routes and Reaction Conditions

Dibutyl butylphosphonate can be synthesized through the esterification of butylphosphonic acid with butanol . The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions often include heating the mixture to a temperature of around 150°C to ensure complete esterification .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous addition of butanol to butylphosphonic acid in the presence of a catalyst, followed by distillation to purify the product .

化学反应分析

Types of Reactions

Dibutyl butylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form .

Reduction: Reduction reactions can convert this compound into .

Substitution: The compound can participate in substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as are often used.

Substitution: Substitution reactions typically involve alkyl halides or aryl halides under basic conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine oxides.

Substitution: Various alkyl or aryl phosphonates.

科学研究应用

Chemical Extraction Processes

Solvent Extraction of Metals

Dibutyl butylphosphonate is widely used in the solvent extraction of metals, particularly zinc. A study investigated the reaction of zinc chloride with this compound in Exxsol D100, revealing that the distribution coefficient of zinc is independent of equilibrium pH, indicating a solvation extraction mechanism. The experiment showed that the reaction is exothermic with a heat of reaction () of -28.4 kJ/mol. The stoichiometry involved was determined to be .

Table 1: Summary of Zinc Extraction Using this compound

| Parameter | Value |

|---|---|

| Solvent Used | Exxsol D100 |

| Reaction Type | Solvation |

| Distribution Coefficient | pH-independent |

| Heat of Reaction () | -28.4 kJ/mol |

| Stoichiometry |

Radiochemistry Applications

Extraction of Actinides

This compound has been studied for its effectiveness in extracting actinides from various solutions. Research indicates that it exhibits favorable extraction behavior for actinides, making it a suitable candidate for applications in nuclear chemistry and waste management . The compound's ability to selectively bind to actinides enhances its utility in radiochemical processes.

Case Study: Americium Determination

A study focused on determining americium using this compound demonstrated its effectiveness in alpha counting methods. This application highlights the compound's role in nuclear science and its importance in monitoring radioactive materials .

Analytical Chemistry

Use as a Solvent

In analytical chemistry, this compound serves as a solvent for various extraction processes. It has been utilized in studies involving the extraction of organic compounds and metal ions, contributing to advancements in analytical techniques . Its properties allow for effective separation and purification processes.

Table 2: Applications in Analytical Chemistry

| Application | Description |

|---|---|

| Solvent for Extraction | Used to extract organic compounds |

| Metal Ion Separation | Effective in separating metal ions |

| Contribution to Techniques | Enhances purification methods |

Material Science

Development of Hybrid Materials

This compound has been explored for its potential in developing supramolecular or hybrid materials. Its phosphonic acid functional group allows for unique interactions that can be harnessed in material science applications . This includes surface functionalization and the creation of novel materials with specific properties.

作用机制

The mechanism of action of dibutyl butylphosphonate involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can interact with cell membrane receptors, altering signal transduction pathways and affecting cellular functions .

相似化合物的比较

Similar Compounds

- Tributyl phosphate

- Dibutyl phosphate

- Diethyl phosphite

- Dimethyl phosphite

Uniqueness

Dibutyl butylphosphonate is unique due to its specific combination of butyl groups and phosphonate functionality, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications .

生物活性

Dibutyl butylphosphonate (DBBP) is an organophosphorus compound with diverse applications in chemical extraction processes, particularly in the nuclear industry. It is recognized for its potential biological activities, including antimicrobial and antimalarial properties. This article explores the biological activity of DBBP, highlighting key research findings, case studies, and relevant data.

DBBP is characterized by the following chemical formula:

- Chemical Formula : C₁₂H₂₇O₃P

- Molecular Weight : 246.33 g/mol

DBBP is a clear, colorless liquid that is insoluble in water but miscible with organic solvents. Its structure features a phosphonate group which contributes to its biological activity.

Antimicrobial Properties

Research has indicated that DBBP exhibits antimicrobial activity against various bacterial strains. A study isolated multiple bacterial strains capable of degrading dibutyl phosphate, a related compound, suggesting that DBBP may also possess similar properties. The degradation kinetics of dibutyl phosphate were explained using the Monod growth inhibition model, indicating that certain bacteria can utilize DBBP as a carbon and phosphorus source .

Antimalarial Activity

DBBP has shown promise as an antimalarial agent. A study demonstrated that it inhibits the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is crucial for the survival of Plasmodium falciparum, the malaria-causing parasite. The binding affinity of DBBP to GSK-3β was measured at −6.9 kcal/mol, indicating a strong interaction that could disrupt the parasite's metabolism . The compound exhibited an IC₅₀ value of 2.0 µM in inhibiting GSK-3β activity without cytotoxic effects on human liver cells .

Study on GSK-3β Inhibition

In vitro assays revealed that DBBP significantly increases ATP accumulation after enzymatic reactions involving GSK-3β, suggesting an inhibition effect on the enzyme's activity. The Michaelis-Menten parameters indicated that as DBBP concentration increased, the K_m value also increased, demonstrating mixed inhibition characteristics .

Biodegradation Studies

A study focused on the biodegradation of tributyl phosphate (TBP) by bacteria isolated from contaminated environments showed that certain strains could degrade up to 61% of TBP within four days. This suggests that similar mechanisms may exist for DBBP degradation, with implications for bioremediation strategies .

Table 1: Biological Activities of this compound

| Activity Type | Target Organism/Enzyme | IC₅₀ Value | Binding Affinity |

|---|---|---|---|

| Antimicrobial | Various Bacterial Strains | Not specified | Not specified |

| Antimalarial | Plasmodium falciparum (GSK-3β) | 2.0 µM | −6.9 kcal/mol |

Table 2: Biodegradation Rates of Related Compounds

| Compound | Bacterial Strain | Degradation Rate (%) | Time (days) |

|---|---|---|---|

| Tributyl Phosphate | Providencia sp. BGW4 | 61% | 4 |

| Tributyl Phosphate | Delftia sp. BGW1 | 57% | 4 |

属性

IUPAC Name |

1-[butoxy(butyl)phosphoryl]oxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3P/c1-4-7-10-14-16(13,12-9-6-3)15-11-8-5-2/h4-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGXOMADPRULAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOP(=O)(CCCC)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052536 | |

| Record name | Dibutyl butylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | Dibutyl butylphosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4746 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

127-128 °C @ 2.5 MM HG | |

| Record name | DIBUTYL BUTYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

310 °F OC | |

| Record name | DIBUTYL BUTYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; MISCIBLE WITH MOST COMMON ORG SOLVENTS | |

| Record name | DIBUTYL BUTYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.948 @ 20 °C/4 °C | |

| Record name | DIBUTYL BUTYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

8.62 | |

| Record name | DIBUTYL BUTYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

78-46-6 | |

| Record name | Dibutyl butylphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl butylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBUTYL BUTYLPHOSPHONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-butyl-, dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl butylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl butylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL BUTYLPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GO20BIE6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIBUTYL BUTYLPHOSPHONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2563 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes dibutyl butylphosphonate suitable for solvent extraction?

A1: this compound exhibits a strong affinity for specific metal ions, facilitating their selective extraction from aqueous solutions. This selectivity stems from its ability to form stable complexes with certain metal ions, allowing their transfer to the organic phase. [, , ]

Q2: Can you elaborate on the mechanism of zinc extraction by this compound in chloride solutions?

A2: Research suggests that this compound extracts zinc from chloride solutions through a solvation extraction mechanism. This process is independent of the equilibrium pH and involves the formation of a ZnCl2·2DBBP·4H2O complex in the organic phase. The reaction is exothermic, indicating that the complex formation is energetically favorable. [, ]

Q3: How does this compound compare to other extractants like tributyl phosphate (TBP) in uranium extraction?

A3: Both this compound and tributyl phosphate have been investigated for uranium extraction. Studies indicate that while this compound demonstrates effective uranium extraction capabilities from nitrate solutions, it is less susceptible to radiation damage compared to tributyl phosphate. This increased stability makes it potentially advantageous in certain applications, particularly those involving high radiation environments. [, , ]

Q4: Is this compound effective in extracting thorium? What factors influence its extraction efficiency?

A4: Yes, this compound can extract thorium from both salted and non-salted nitric acid solutions. The efficiency of thorium extraction is dependent on several factors, including nitric acid concentration, the presence of salting-out agents like ammonium nitrate, and temperature. [, , ]

Q5: Can this compound be used to separate specific metal ions?

A5: Yes, research shows that this compound exhibits selectivity towards certain metal ions, allowing their separation from mixtures. For example, it has been successfully used to separate zirconium from hafnium in nitric acid solutions. [, ]

Q6: What are the advantages of using this compound in a two-cycle process for uranium recovery from phosphoric acid?

A6: Implementing this compound alongside bis(2-ethylhexyl)phosphoric acid in a two-cycle process enables efficient uranium recovery from wet-process phosphoric acid. The use of this compound in this process minimizes phosphoric acid contamination and dilution, preventing the formation of undesirable precipitates, ultimately leading to a more efficient and cleaner uranium recovery process. []

Q7: Are there any known catalytic applications of this compound?

A9: While this compound is primarily recognized for its solvent extraction capabilities, its use as a ligand in supported catalysts for propene polymerization has been reported. The resulting catalysts exhibit high activity and produce polypropylene with desirable properties. []

Q8: What is the molecular formula and weight of this compound?

A10: The molecular formula for this compound is C12H27O3P, and its molecular weight is 250.32 g/mol. []

Q9: How do structural modifications to this compound affect its extraction properties?

A11: Studies comparing this compound to other organophosphorus compounds with varying alkyl chain lengths and functional groups reveal that even minor structural changes can significantly impact their extraction behavior. For instance, introducing sulfur-containing groups can alter the selectivity towards specific metals. []

Q10: What analytical techniques are commonly employed to study and quantify this compound?

A12: Gas chromatography is a common technique for analyzing and quantifying this compound, often used in conjunction with an internal standard for accurate measurements. [] Reversed-phase paper chromatography has also been employed to separate and identify this compound from other neutral organophosphorus compounds. []

Q11: What is known about the environmental fate and potential toxicity of this compound?

A13: Specific information about the ecotoxicological effects and degradation pathways of this compound is limited. Research is needed to assess its potential environmental impact and develop appropriate waste management strategies. []

Q12: Are there any viable alternatives to this compound for its various applications?

A14: The choice of an alternative to this compound depends on the specific application. Other organophosphorus compounds, such as tributyl phosphate, Cyanex 923, and various carbamoylphosphine oxides, are often considered as alternatives. The selection should be based on factors such as selectivity, efficiency, cost, and environmental impact. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。